3-Chloro-2-nitrobenzonitrile

Descripción general

Descripción

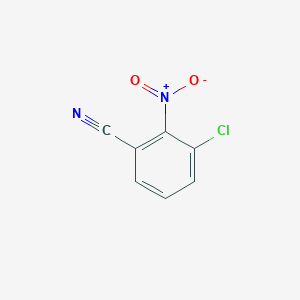

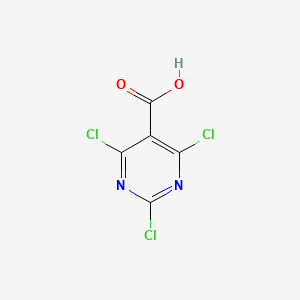

3-Chloro-2-nitrobenzonitrile is a chemical compound with the molecular formula C7H3ClN2O2 . It is a solid substance with a pale yellow color .

Molecular Structure Analysis

The molecular structure of 3-Chloro-2-nitrobenzonitrile can be represented as a 2D Mol file or a computed 3D SD file . The molecular weight of this compound is 182.56 g/mol .Physical And Chemical Properties Analysis

3-Chloro-2-nitrobenzonitrile has a melting point of 65 °C and a predicted boiling point of 316.3±27.0 °C . Its predicted density is 1.47±0.1 g/cm3 .Aplicaciones Científicas De Investigación

Vibrational Analysis and Molecular Structure

3-Chloro-2-nitrobenzonitrile, along with similar compounds such as 4-chloro-3-nitrobenzonitrile, has been subject to vibrational analysis through experimental and theoretical methods. Studies like those by Sert et al. (2013) involve analyzing vibrational frequencies using techniques like FT-IR and μ-Raman spectroscopy, combined with quantum chemical calculations. This research provides insights into the molecular structure and behavior of these compounds under different conditions (Sert, Çırak, & Ucun, 2013).

Thermophysical Properties

Jiménez et al. (2002) conducted a thermophysical study on nitrobenzonitriles, including isomers related to 3-chloro-2-nitrobenzonitrile. They used differential scanning calorimetry to measure properties like enthalpies and entropies of fusion processes, contributing valuable data for understanding the behavior of these compounds under temperature variations (Jiménez, Roux, Dávalos, & Temprado, 2002).

Hydrogenation Processes

Koprivova and Červený (2008) explored the hydrogenation of nitrobenzonitriles, including variants similar to 3-chloro-2-nitrobenzonitrile. Their research, which examined the impact of different solvents and the position of substituents, provides insights into chemical processes and interactions vital for various industrial and research applications (Koprivova & Červený, 2008).

Electron-Withdrawing Effects on Molecular Structure

Research by Graneek, Bailey, and Schnell (2018) on compounds like 2- and 3-nitrobenzonitrile, which share similarities with 3-chloro-2-nitrobenzonitrile, delves into how electron-withdrawing substituents affect molecular structure. This study, involving rotational spectroscopy, enhances the understanding of molecular dynamics and structural properties (Graneek, Bailey, & Schnell, 2018).

Solubility and Spectroscopic Analysis

Research on solubility and spectroscopic properties of nitrobenzonitriles, including their solubility in various solvents, has been conducted. Chen et al. (2017), for instance, examined the solubility of 3-nitrobenzonitrile in different organic solvents, providing essential data for understanding the solubility behavior of similar compounds like 3-Chloro-2-nitrobenzonitrile. Such studies are crucial for designing processes in chemical synthesis and pharmaceutical formulation, where solvent interactions play a significant role (Chen, Chen, Zheng, & Zhao, 2017).

Synthetic Applications

Compounds like 3-Chloro-2-nitrobenzonitrile are often used as intermediates in the synthesis of more complex molecules. For example, the synthesis of 3-methoxy-4-chloro-5-nitrobenzonitrile from vanillin, as reported by Sun and Kao (1981), showcases the utility of such compounds in synthetic organic chemistry, particularly in the preparation of specific functional groups or in the construction of larger molecular frameworks (Sun & Kao, 1981).

Advanced Spectroscopic Techniques

The use of advanced spectroscopic techniques to study compounds like 3-Chloro-2-nitrobenzonitrile is also notable. Santos et al. (2016) explored the use of 3-nitrobenzonitrile as a dopant in sonic-spray ionization mass spectrometry, indicating the potential of such compounds in enhancing sensitivity in spectroscopic analysis. This application could have significant implications in analytical chemistry, particularly in trace analysis and the study of complex mixtures (Santos, Vendramini, Schwab, Eberlin, & de Morais, 2016).

Safety and Hazards

When handling 3-Chloro-2-nitrobenzonitrile, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or inhalation, immediate medical attention is advised .

Mecanismo De Acción

Target of Action

It’s known that benzonitrile derivatives can form coordination complexes with transition metals , which could potentially interact with various biological targets.

Mode of Action

It’s known that benzylic positions can undergo free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of the compound’s targets.

Pharmacokinetics

The compound’s log P (skin permeation) is -5.92 cm/s , indicating its ability to cross biological membranes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Chloro-2-nitrobenzonitrile. For instance, the compound’s solubility can affect its bioavailability and distribution in the body . Moreover, the compound’s stability could be influenced by factors such as pH, temperature, and the presence of other substances.

Propiedades

IUPAC Name |

3-chloro-2-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O2/c8-6-3-1-2-5(4-9)7(6)10(11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBSPURMEQYSSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101308620 | |

| Record name | 3-Chloro-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101308620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-nitrobenzonitrile | |

CAS RN |

34662-28-7 | |

| Record name | 3-Chloro-2-nitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34662-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101308620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-[4-cyano-N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]propanoic acid](/img/structure/B1632413.png)